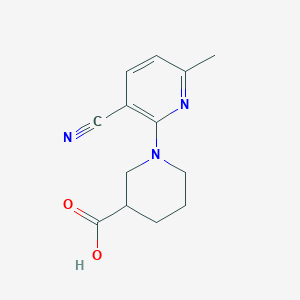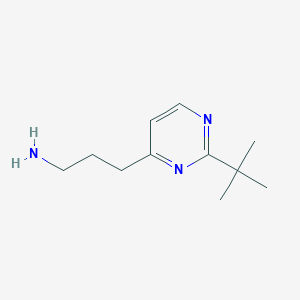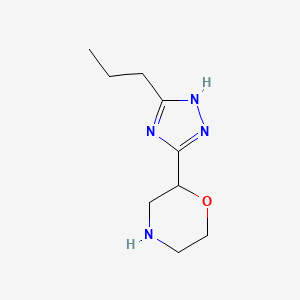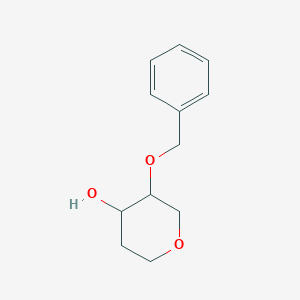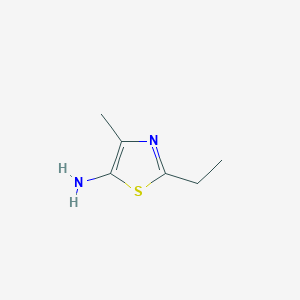
2-Ethyl-4-methyl-1,3-thiazol-5-amine
説明
“2-Ethyl-4-methyl-1,3-thiazol-5-amine” is a chemical compound with the molecular formula C6H10N2S . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring made up of three carbon atoms and one each of nitrogen and sulfur .
Molecular Structure Analysis
The molecular structure of “2-Ethyl-4-methyl-1,3-thiazol-5-amine” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The ethyl and methyl groups are attached to the carbon atoms in the ring, and the amine group is attached to the nitrogen atom .
科学的研究の応用
Synthesis and Chemical Properties
The research around 2-Ethyl-4-methyl-1,3-thiazol-5-amine primarily focuses on its synthesis and potential applications in various fields, such as pharmacology and materials science. A key approach to synthesizing derivatives of thiazole, including structures related to 2-Ethyl-4-methyl-1,3-thiazol-5-amine, involves facile ring closure reactions and Michael-like addition strategies. These methods have been employed to create molecules with potential biological activities and material applications.
Facile Ring Closure and Derivatives Synthesis : The synthesis of thiazolo[5,4-d]pyrimidines demonstrates the use of ethyl chloroformate/DMF mixture for facile ring closure of amino-thiazole derivatives, leading to compounds with potential molluscicidal properties (El-bayouki & Basyouni, 1988). This highlights the chemical versatility and potential application of thiazole derivatives in addressing schistosomiasis by targeting its intermediate host.
Michael-like Addition for Thiazole Analogs : Another study explored the synthesis of 2-aminoethyl-5-carbethoxythiazoles utilizing a Michael-like addition strategy, where ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate served as a precursor. This method allowed for the creation of various secondary amine analogs of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate, showcasing the compound's potential for further chemical modifications and applications (Boy & Guernon, 2005).
Biological Activities and Applications
The synthesis and modification of thiazole derivatives have paved the way for exploring their biological activities. For instance, certain thiazole compounds have been studied for their antimicrobial, antifungal, and antiproliferative properties, indicating the potential of 2-Ethyl-4-methyl-1,3-thiazol-5-amine related compounds in pharmacological applications.
Antimicrobial and Antifungal Activities : Research into new approaches for the synthesis of thiazoles and their fused derivatives has revealed antimicrobial activities against various bacterial and fungal strains. This suggests that modifications of the thiazole core can lead to compounds with significant biological activities, potentially useful in developing new antimicrobial agents (Wardkhan et al., 2008).
Antiproliferative Properties : Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and evaluated for their antiproliferative and antimicrobial properties. These studies indicate the versatility of thiazole derivatives in contributing to the development of new therapeutic agents with potential cancer-fighting capabilities (Gür et al., 2020).
特性
IUPAC Name |
2-ethyl-4-methyl-1,3-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-3-5-8-4(2)6(7)9-5/h3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLPCRMIUKNMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-methyl-1,3-thiazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



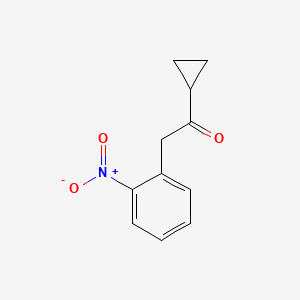


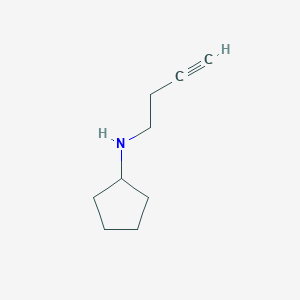
![1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene](/img/structure/B1527216.png)
![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1527217.png)
